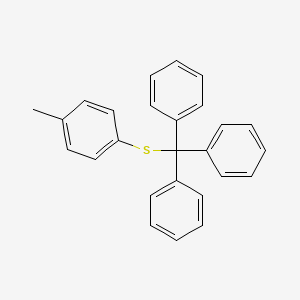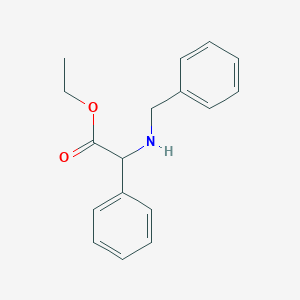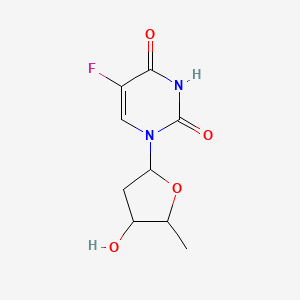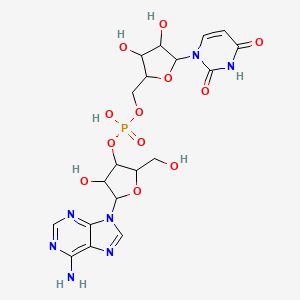
Adenylyl-(3'-5')-uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenylyl-(3’-5’)-uridine is a compound that plays a significant role in various biochemical processes. It is a derivative of adenosine and uridine, which are nucleosides involved in the formation of nucleic acids. This compound is particularly important in the study of cellular signaling pathways and has applications in both research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-uridine typically involves the coupling of adenosine and uridine through a phosphodiester bond. This process can be achieved using chemical synthesis methods that involve the activation of the 3’-hydroxyl group of adenosine and the 5’-hydroxyl group of uridine. Common reagents used in this synthesis include phosphoramidites and coupling agents such as tetrazole.
Industrial Production Methods
In an industrial setting, the production of adenylyl-(3’-5’)-uridine can be scaled up using automated synthesizers that allow for the precise control of reaction conditions. These methods often involve the use of solid-phase synthesis techniques, where the nucleosides are attached to a solid support and sequentially coupled to form the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Adenylyl-(3’-5’)-uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Adenylyl-(3’-5’)-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the mechanisms of enzymatic reactions.
Biology: The compound is important in the study of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Research on adenylyl-(3’-5’)-uridine contributes to the development of therapeutic agents targeting specific signaling pathways.
Industry: The compound is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.
Wirkmechanismus
Adenylyl-(3’-5’)-uridine exerts its effects by participating in cellular signaling pathways. It acts as a substrate for enzymes such as adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process is crucial for the regulation of various physiological processes, including metabolism, gene expression, and cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signaling.
Uridine: A nucleoside that plays a role in the synthesis of RNA.
Cyclic Adenosine Monophosphate (cAMP): A second messenger involved in many signaling pathways.
Uniqueness
Adenylyl-(3’-5’)-uridine is unique in its ability to bridge the properties of adenosine and uridine, making it a valuable tool in the study of nucleic acid chemistry and cellular signaling. Its dual nature allows it to participate in a wide range of biochemical processes, providing insights into the mechanisms of action of various enzymes and signaling molecules.
Eigenschaften
CAS-Nummer |
3051-84-1 |
|---|---|
Molekularformel |
C19H24N7O12P |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32) |
InChI-Schlüssel |
RNNPIPQLZRGXIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


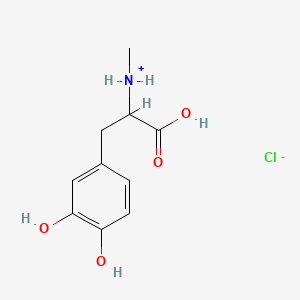

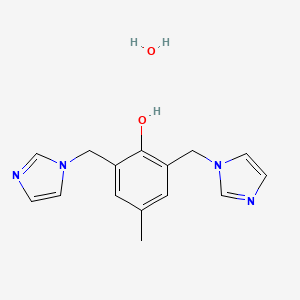

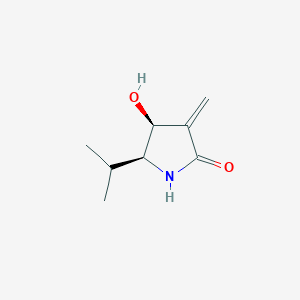
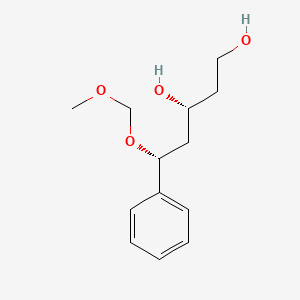
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
